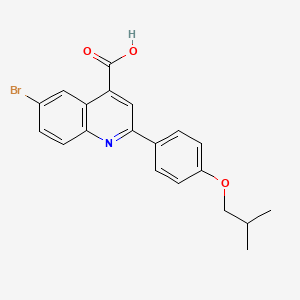
N-(tert-butyl)-N'-(2,4-dimethoxyphenyl)-6-methoxy-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N'-(2,4-dimethoxyphenyl)-6-methoxy-1,3,5-triazine-2,4-diamine, also known as BTTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-N'-(2,4-dimethoxyphenyl)-6-methoxy-1,3,5-triazine-2,4-diamine has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. N-(tert-butyl)-N'-(2,4-dimethoxyphenyl)-6-methoxy-1,3,5-triazine-2,4-diamine has also been used as a ligand for the preparation of metal-organic frameworks (MOFs) and coordination polymers (CPs). These materials have shown potential applications in gas storage, catalysis, and drug delivery. N-(tert-butyl)-N'-(2,4-dimethoxyphenyl)-6-methoxy-1,3,5-triazine-2,4-diamine has also been used in the development of electrochemical sensors for the detection of various analytes.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-N'-(2,4-dimethoxyphenyl)-6-methoxy-1,3,5-triazine-2,4-diamine is not fully understood, but it is believed to involve the coordination of metal ions to the triazine and amine groups of the compound. This results in the formation of a stable complex that exhibits fluorescence properties. The fluorescence intensity of N-(tert-butyl)-N'-(2,4-dimethoxyphenyl)-6-methoxy-1,3,5-triazine-2,4-diamine is dependent on the concentration of metal ions, and this property has been exploited for the detection of metal ions in various samples.
Biochemical and Physiological Effects:
N-(tert-butyl)-N'-(2,4-dimethoxyphenyl)-6-methoxy-1,3,5-triazine-2,4-diamine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that N-(tert-butyl)-N'-(2,4-dimethoxyphenyl)-6-methoxy-1,3,5-triazine-2,4-diamine is non-toxic to cells and does not exhibit any significant cytotoxicity. N-(tert-butyl)-N'-(2,4-dimethoxyphenyl)-6-methoxy-1,3,5-triazine-2,4-diamine has also been shown to be stable in biological fluids, making it a potential candidate for biological imaging applications.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-N'-(2,4-dimethoxyphenyl)-6-methoxy-1,3,5-triazine-2,4-diamine has several advantages for lab experiments, including its high sensitivity and selectivity for metal ion detection, its stability in various solvents, and its ease of synthesis. However, N-(tert-butyl)-N'-(2,4-dimethoxyphenyl)-6-methoxy-1,3,5-triazine-2,4-diamine also has some limitations, including its limited solubility in water and its potential interference with other fluorescent probes.
Zukünftige Richtungen
There are several future directions for the research on N-(tert-butyl)-N'-(2,4-dimethoxyphenyl)-6-methoxy-1,3,5-triazine-2,4-diamine. One potential direction is the development of N-(tert-butyl)-N'-(2,4-dimethoxyphenyl)-6-methoxy-1,3,5-triazine-2,4-diamine-based sensors for the detection of metal ions in environmental and biological samples. Another direction is the exploration of N-(tert-butyl)-N'-(2,4-dimethoxyphenyl)-6-methoxy-1,3,5-triazine-2,4-diamine as a potential candidate for biological imaging applications. Further research is also needed to understand the mechanism of action of N-(tert-butyl)-N'-(2,4-dimethoxyphenyl)-6-methoxy-1,3,5-triazine-2,4-diamine and its potential applications in various fields.
Conclusion:
In conclusion, N-(tert-butyl)-N'-(2,4-dimethoxyphenyl)-6-methoxy-1,3,5-triazine-2,4-diamine is a promising chemical compound that has shown potential applications in various fields. Its synthesis method has been extensively studied, and it has been used as a fluorescent probe for the detection of metal ions, a ligand for the preparation of MOFs and CPs, and in the development of electrochemical sensors. N-(tert-butyl)-N'-(2,4-dimethoxyphenyl)-6-methoxy-1,3,5-triazine-2,4-diamine has several advantages for lab experiments, including its high sensitivity and selectivity for metal ion detection, its stability in various solvents, and its ease of synthesis. However, further research is needed to understand its mechanism of action and its potential applications in various fields.
Synthesemethoden
N-(tert-butyl)-N'-(2,4-dimethoxyphenyl)-6-methoxy-1,3,5-triazine-2,4-diamine can be synthesized through a multistep process involving the reaction of tert-butylamine, 2,4-dimethoxybenzaldehyde, and 6-methoxy-1,3,5-triazine-2,4-diamine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to obtain the desired product. The synthesis method for N-(tert-butyl)-N'-(2,4-dimethoxyphenyl)-6-methoxy-1,3,5-triazine-2,4-diamine has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound.
Eigenschaften
IUPAC Name |
2-N-tert-butyl-4-N-(2,4-dimethoxyphenyl)-6-methoxy-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-16(2,3)21-14-18-13(19-15(20-14)24-6)17-11-8-7-10(22-4)9-12(11)23-5/h7-9H,1-6H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTYFYCADXKXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NC2=C(C=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-chlorobenzyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5831526.png)
![3-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5831528.png)


![N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5831545.png)
![2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5831552.png)


![N-(3-chloro-4-methylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5831579.png)

![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5831612.png)
![5-(2-furyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5831618.png)
